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Compound of Interest

Compound Name:
N-5-Carboxypentyl-

deoxymannojirimycin

Cat. No.: B1139653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Deoxymannojirimycin (DMJ) and its derivatives represent a significant class of iminosugars that

act as potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and

glycoprotein processing. Their therapeutic potential in a range of diseases, including viral

infections, cancer, and diabetes, has spurred extensive research into the structure-activity

relationships of various DMJ analogues. This guide provides a comparative analysis of different

deoxymannojirimycin derivatives, summarizing their inhibitory activities, outlining key

experimental protocols, and visualizing the underlying biological pathways.

Quantitative Comparison of Inhibitory Potency
The inhibitory efficacy of deoxymannojirimycin derivatives is typically quantified by their half-

maximal inhibitory concentration (IC50) or inhibition constant (Ki). These values are critical for

comparing the potency and selectivity of different compounds. The following table summarizes

the inhibitory activities of various DMJ and related deoxynojirimycin (DNJ) derivatives against

α-glucosidase and α-mannosidase. It is important to note that IC50 and Ki values can vary

depending on the enzyme source, substrate, and assay conditions. Therefore, direct

comparison of data from different sources should be approached with caution.
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Compound
Target
Enzyme

Enzyme
Source

IC50 (µM) Ki (µM) Reference

Deoxymannoj

irimycin

(DMJ)

α-1,2-

Mannosidase

I

Mung Bean 0.02 -

Kifunensine

α-1,2-

Mannosidase

I

Mung Bean,

Mammalian
0.02-0.05

0.13 (ER),

0.023 (Golgi)
[1]

Swainsonine

Golgi α-

Mannosidase

II

Drosophila,

Human
400 (dGMII)

75

(Lysosomal)
[1]

Deoxynojirim

ycin (DNJ)

α-

Glucosidase

Saccharomyc

es cerevisiae
155 ± 15 -

N-methyl-

DNJ

ER

Glucosidases
- - - [2]

N-ethyl-DNJ
ER

Glucosidases
- - - [2]

N-propyl-DNJ
ER

Glucosidases
- - - [2]

N-butyl-DNJ
ER

Glucosidases
- - - [2]

Phenyltriazol

e-DNJ Hybrid

(C6 linker,

R=H)

α-

Glucosidase
- 11 ± 1 - [3]

Phenyltriazol

e-DNJ Hybrid

(C6 linker,

R=NO2)

α-

Glucosidase
- 12 ± 1 - [3]

N-alkyl-DNJ

derivative 43

α-

Glucosidase
- 30.0 ± 0.60 10 [4]
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N-alkyl-DNJ

derivative 40

α-

Glucosidase
- 160.5 ± 0.60 52 [4]

N-alkyl-DNJ

derivative 34

α-

Glucosidase
- - 150 [4]

Acarbose

(Reference)

α-

Glucosidase
- 822.0 ± 1.5 - [4]

Note: The inhibitory potency of N-alkylated deoxynojirimycin derivatives against endoplasmic

reticulum glucosidases increases with the length of the alkyl chain, although branching of the

alkyl group decreases potency.[2] For a series of novel N-alkyl-1-deoxynojirimycin derivatives,

compound 43 was found to be approximately 27-fold more active than the standard drug

acarbose against α-glucosidase.[4]

Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment

and comparison of the inhibitory activity of deoxymannojirimycin derivatives.

α-Mannosidase Inhibition Assay (Colorimetric)
This assay determines the inhibitory activity of compounds against α-mannosidase by

measuring the cleavage of the chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside

(pNPM), which produces the yellow-colored p-nitrophenol.

Materials:

α-Mannosidase enzyme solution

Assay Buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0)

p-Nitrophenyl-α-D-mannopyranoside (pNPM) solution

Deoxymannojirimycin derivative solutions (test inhibitors)

Stop Solution (e.g., 1 M Sodium Carbonate)
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96-well microplate

Spectrophotometer

Procedure:

Prepare serial dilutions of the deoxymannojirimycin derivatives in the assay buffer.

In a 96-well plate, add 40 µL of the appropriate inhibitor dilution and 10 µL of the enzyme

solution to the inhibitor wells. For the control well (no inhibitor), add 40 µL of assay buffer and

10 µL of the enzyme solution. For the blank well (no enzyme), add 50 µL of assay buffer.

Pre-incubate the plate at 37°C for 10 minutes.

Initiate the reaction by adding 10 µL of the pNPM substrate solution to all wells.

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

Stop the reaction by adding 100 µL of the stop solution to all wells.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 -

(Abssample - Absblank) / (Abscontrol - Absblank)] x 100

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.[1]

α-Glucosidase Inhibition Assay (Colorimetric)
This assay is based on the same principle as the α-mannosidase assay, using p-nitrophenyl-α-

D-glucopyranoside (pNPG) as the chromogenic substrate.

Materials:

α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae)

Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)
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p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

Deoxymannojirimycin derivative solutions (test inhibitors)

Stop Solution (e.g., 0.1 M Sodium Carbonate)

96-well microplate

Spectrophotometer

Procedure:

Add 50 µL of varying concentrations of the test compound or buffer (for control) into the wells

of a 96-well plate.

Add 50 µL of the α-glucosidase solution (e.g., 0.5 U/mL) to all wells except the blanks.

Pre-incubate the plate at 37°C for 20 minutes.

Initiate the reaction by adding 50 µL of the pNPG solution (e.g., 5 mM) to all wells.

Incubate the plate at 37°C for 20 minutes.

Stop the reaction by adding 50 µL of the stop solution.

Measure the absorbance at 405 nm.

Calculate the percentage of inhibition and determine the IC50 value as described for the α-

mannosidase assay.

Signaling Pathways and Mechanisms of Action
Deoxymannojirimycin and its derivatives exert their biological effects primarily by inhibiting

glycosidases involved in N-linked glycosylation, a critical process for the proper folding and

function of many proteins. Inhibition of α-mannosidase I by DMJ derivatives disrupts the

trimming of mannose residues from nascent glycoproteins in the endoplasmic reticulum (ER).

This leads to an accumulation of glycoproteins with high-mannose N-glycans, which can cause

protein misfolding and induce ER stress. The cell responds to ER stress by activating the
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Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER

homeostasis.
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Caption: Inhibition of α-Mannosidase I by DMJ derivatives disrupts N-glycan processing,

leading to ER stress and activation of the UPR.

The activation of the UPR involves three main sensor proteins: PERK, IRE1α, and ATF6. Upon

ER stress, these sensors initiate signaling cascades that lead to the upregulation of

chaperones to aid in protein folding, enhancement of ER-associated degradation (ERAD) to

clear misfolded proteins, and, in cases of prolonged or severe stress, the induction of

apoptosis.[5][6]
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Caption: The three major signaling branches of the Unfolded Protein Response (UPR).
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The ability of deoxymannojirimycin derivatives to modulate these fundamental cellular

processes underscores their potential as therapeutic agents. Further research into the

synthesis and evaluation of novel derivatives will continue to refine their inhibitory potency,

selectivity, and drug-like properties, paving the way for new and improved treatments for a

variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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